molecular formula C15H23N B12560082 Benzenemethanamine, N-(1-methylheptylidene)- CAS No. 200490-92-2

Benzenemethanamine, N-(1-methylheptylidene)-

Cat. No.: B12560082
CAS No.: 200490-92-2
M. Wt: 217.35 g/mol
InChI Key: KRIKEDFCGRZMDH-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(1-methylheptylidene)- is an organic compound with a complex structure It is a derivative of benzenemethanamine, where the amine group is substituted with a 1-methylheptylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(1-methylheptylidene)- typically involves the reaction of benzenemethanamine with 1-methylheptanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-(1-methylheptylidene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(1-methylheptylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group back to an amine.

    Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-(1-methylheptylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(1-methylheptylidene)- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of a 1-methylheptylidene group.

    Benzenemethanamine, N-(1-methylethyl)-: Another similar compound with an isopropyl group instead of a 1-methylheptylidene group.

Uniqueness

Benzenemethanamine, N-(1-methylheptylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions and reactions are required.

Properties

CAS No.

200490-92-2

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyloctan-2-imine

InChI

InChI=1S/C15H23N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12H,3-5,7,10,13H2,1-2H3

InChI Key

KRIKEDFCGRZMDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NCC1=CC=CC=C1)C

Origin of Product

United States

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